(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (bromine, fluorine, and methyl groups) can be synthesized using standard organic synthesis techniques, such as halogenation and Friedel-Crafts alkylation.
Attachment of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Material Science: It can serve as an intermediate in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Biological Studies: The compound can be used in biological assays to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidin-1-yl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone: C12H13BrFNO
(6-Bromo-3-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone: C12H13BrFNO
(6-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-2-yl)methanone: C12H13BrFNO
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the pyrrolidin-1-yl group. This combination of functional groups can impart distinct physicochemical properties and biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H13BrFNO |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO/c1-8-4-5-9(13)10(11(8)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
NGGFURHDRURUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCCC2)F |
Origin of Product |
United States |
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